4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde
Overview
Description
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde is a chemical compound that belongs to the class of 1,3,4-thiadiazoles This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Scientific Research Applications
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde has a wide range of applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by refluxing the mixture for several hours . The reaction is then quenched, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the thiadiazole ring under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid.
Reduction: 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzyl alcohol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects may involve the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- N4-(5-Methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
Uniqueness
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde is unique due to its specific structural features, such as the presence of both a thiadiazole ring and a benzaldehyde group. This combination imparts distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWUGTKXFNKMQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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